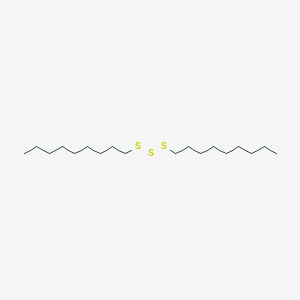
Dinonyltrisulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinonyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms linked in a chain, with two nonyl groups attached to the terminal sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: Dinonyltrisulfane can be synthesized through several methods, including the reaction of nonyl halides with sodium trisulfide. The general reaction involves the nucleophilic substitution of the halide by the trisulfide anion: [ \text{2 R-X + Na}_2\text{S}_3 \rightarrow \text{R-S-S-S-R + 2 NaX} ] where ( \text{R} ) represents the nonyl group and ( \text{X} ) is a halogen.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: Dinonyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl trisulfanes.
科学研究应用
Dinonyltrisulfane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of dinonyltrisulfane involves its ability to interact with various molecular targets, including enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
相似化合物的比较
Diallyltrisulfane: Known for its antimicrobial and anticancer properties.
Dimethyltrisulfane: Used in flavor and fragrance industries and as a chemical intermediate.
Uniqueness: Dinonyltrisulfane stands out due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to unique applications and properties compared to other trisulfanes.
属性
CAS 编号 |
116214-16-5 |
|---|---|
分子式 |
C18H38S3 |
分子量 |
350.7 g/mol |
IUPAC 名称 |
1-(nonyltrisulfanyl)nonane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI 键 |
FNRUPAPVAOLCEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSSSCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
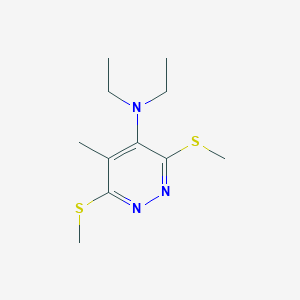
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)

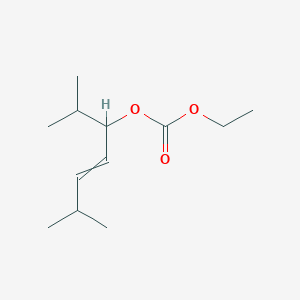
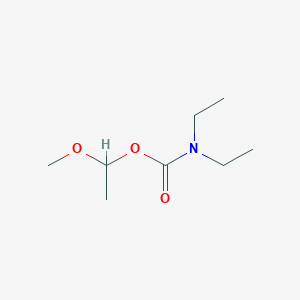

![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
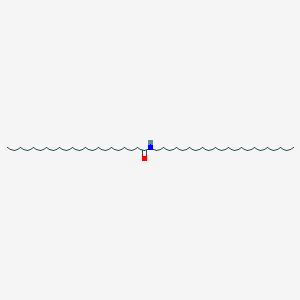
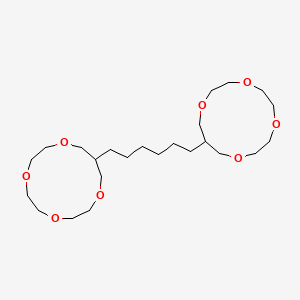
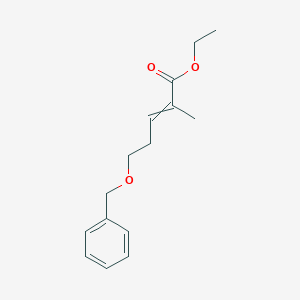
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
